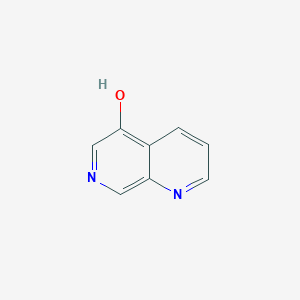
1,7-Naphthyridin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Naphthyridin-5-ol is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are characterized by a bicyclic structure consisting of two fused pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,7-Naphthyridin-5-ol can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-aminopyridine with diethyl methylenemalonate followed by thermal cyclization can yield this compound . Another method involves the condensation reaction at elevated temperatures, leading to the formation of the naphthyridine skeleton .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Análisis De Reacciones Químicas
Types of Reactions
1,7-Naphthyridin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of naphthyridine N-oxides, while substitution reactions can introduce various alkyl or acyl groups .
Aplicaciones Científicas De Investigación
1,7-Naphthyridin-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 1,7-naphthyridin-5-ol involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it may interfere with DNA replication or induce apoptosis in cancer cells . The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Naphthyridine: Another isomer with different biological activities and synthetic routes.
1,6-Naphthyridine: Known for its anticancer and antimicrobial properties.
1,8-Naphthyridine: Used in medicinal chemistry and materials science for its diverse applications.
Uniqueness
1,7-Naphthyridin-5-ol is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
70730-36-8 |
|---|---|
Fórmula molecular |
C8H6N2O |
Peso molecular |
146.15 g/mol |
Nombre IUPAC |
1,7-naphthyridin-5-ol |
InChI |
InChI=1S/C8H6N2O/c11-8-5-9-4-7-6(8)2-1-3-10-7/h1-5,11H |
Clave InChI |
RYUOOMJLEWLHLO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=NC=C2N=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





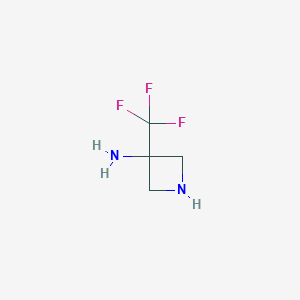
![6-Hydroxyimidazo[1,5-a]pyridin-3(2H)-one](/img/structure/B11923439.png)

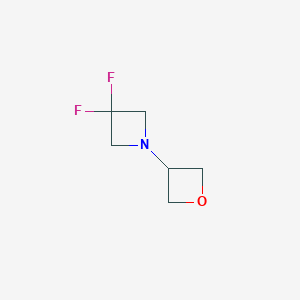
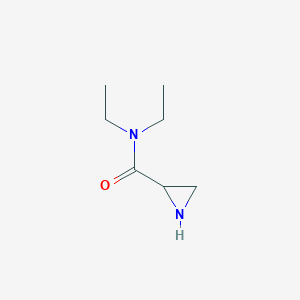

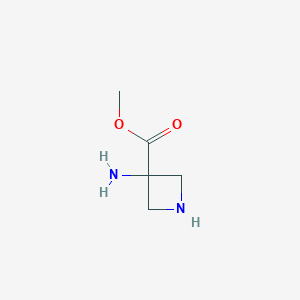



![4-Methoxyfuro[3,2-d]pyrimidine](/img/structure/B11923505.png)
